4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one
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Overview
Description
PHT-7.3 is a selective inhibitor of the pleckstrin homology domain of connector enhancer of kinase suppressor of Ras 1 (Cnk1). This compound is particularly significant in cancer research due to its ability to inhibit the growth of mutant KRAS cells and tumors, while having minimal effects on wild-type KRAS cells .
Mechanism of Action
Target of Action
PHT-7.3, also known as Chembl4528582 or 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one, is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain . The primary target of PHT-7.3 is the Cnk1 PH domain, which plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
PHT-7.3 interacts with its target, the Cnk1 PH domain, by binding to it with a dissociation constant (Kd) of 4.7 μM . This interaction inhibits the function of Cnk1, thereby affecting the signaling of mut-KRas .
Biochemical Pathways
The inhibition of Cnk1 by PHT-7.3 affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its dysregulation is often associated with the development of cancer . By inhibiting the Cnk1 PH domain, PHT-7.3 disrupts the signaling of mut-KRas, thereby affecting the downstream effects of the Ras signaling pathway .
Result of Action
The result of PHT-7.3’s action is the inhibition of mut-KRas cancer cell and tumor growth and signaling . This leads to a decrease in the proliferation of cancer cells, demonstrating the antitumor activity of PHT-7.3 .
Biochemical Analysis
Biochemical Properties
PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .
Cellular Effects
The effects of PHT-7.3 on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .
Molecular Mechanism
The molecular mechanism of action of PHT-7.3 involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .
Temporal Effects in Laboratory Settings
Over time, PHT-7.3 has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .
Preparation Methods
The synthesis of PHT-7.3 involves molecular modeling and structural modifications to achieve selective binding to the pleckstrin homology domain of Cnk1 . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that PHT-7.3 is available in various forms, including solid and solution, for research purposes .
Chemical Reactions Analysis
PHT-7.3 undergoes selective inhibition reactions with the pleckstrin homology domain of Cnk1. It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary interaction is binding to the pleckstrin homology domain, preventing plasma membrane colocalization with mutant KRAS . This selective binding inhibits mutant KRAS cancer cell and tumor growth and signaling .
Scientific Research Applications
PHT-7.3 has significant applications in cancer research. It has been shown to shrink KRAS-driven tumors in mice by targeting the cellular scaffold to which mutated KRAS attaches . This compound is particularly useful in studying the Ras signaling pathways and developing therapeutic strategies for KRAS-driven cancers, which are common and deadly . Additionally, PHT-7.3’s selective inhibition of mutant KRAS makes it a valuable tool in understanding the molecular mechanisms of cancer cell proliferation, survival, and migration .
Comparison with Similar Compounds
PHT-7.3 is unique in its selective inhibition of the pleckstrin homology domain of Cnk1, which distinguishes it from other compounds targeting the Ras signaling pathway . Similar compounds include other inhibitors of the Ras signaling pathway, such as GSK973, a highly selective BET BD2 inhibitor, and AUTAC4, a mitochondria-targeting autophagy-targeting chimera . PHT-7.3’s specificity for the pleckstrin homology domain of Cnk1 and its selective inhibition of mutant KRAS make it a unique and valuable compound in cancer research .
Properties
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?
A1: PHT-7.3 selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, PHT-7.3 disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]
Q2: What is the evidence that PHT-7.3's effect is mediated through the inhibition of CNK1's PH domain?
A2: Several lines of evidence support the conclusion that PHT-7.3 exerts its effects through binding to the PH domain of CNK1:
- Direct Binding: Research demonstrated that PHT-7.3 directly and selectively binds to the PH domain of CNK1. []
- Co-localization Disruption: Treatment with PHT-7.3 was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []
- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon PHT-7.3 treatment are consistent with the effects observed when CNK1 is genetically depleted. []
Q3: What preclinical data are available to support the potential of PHT-7.3 as an anti-cancer agent?
A3: Preclinical studies demonstrated that PHT-7.3:
- Inhibits Cell Growth: PHT-7.3 selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]
- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with PHT-7.3, with no effect observed in wild-type KRAS models. []
- Synergistic Effects: PHT-7.3 showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []
Q4: What are the future directions for research on PHT-7.3?
A4: Further investigations are warranted to:
- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by PHT-7.3, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015
- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.
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